molecular formula C11H8FNO2 B8327434 2-(6-Fluoroquinolin-5-yl)acetic acid

2-(6-Fluoroquinolin-5-yl)acetic acid

Cat. No. B8327434
M. Wt: 205.18 g/mol
InChI Key: MAKWIKDYJAOYPX-UHFFFAOYSA-N
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Patent
US09073891B2

Procedure details

To a mixture of ethyl 2-(5-amino-2-fluorophenyl)acetate (3.7 g, 18.8 mmol), glycerol (6.92 g, 75.2 mmol), nitrobenzene (4.63 g, 37.6 mmol) and ferrous sulfate (1.06 g, 3.76 mmol) was added conc. sulfuric acid (4.5 mL) dropwise. The reaction mixture was heated at 120° C. for 15 hr. After cooled to RT, the reaction mixture was diluted with ethanol (20 mL), and 2N aq. NaOH was introduced to adjust pH about 13. The resulting mixture was stirred at RT for 1 hr. Then the reaction was neutralized with aq. HCl and filtered, and the dark brown precipitate was washed with methanol. The combined filtrate was concentrated to dryness in vacuum. The resulting residue was washed adequately with methanol and the combined filtrate was concentrated to dryness to give crude product, which was isolated by flash column chromatography to give 2-(6-fluoroquinolin-5-yl)acetic acid and 2-(6-fluoroquinolin-7-yl)acetic acid (1.7 g, 44%). LC-MS (0.05% TFA): [M+1]+ 206.1. 1H-NMR (DMSO-d6, 400MHz): δ12.66 (brs, 1H), 8.90 (m, 1H), 8.35 (m, 1H), 8.04(m,1H), 7.76 (m, 1H), 7.56 (m, 1H), 3.88(s, 2H).
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
6.92 g
Type
reactant
Reaction Step One
Quantity
4.63 g
Type
reactant
Reaction Step One
[Compound]
Name
ferrous sulfate
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([F:14])=[C:6]([CH2:8][C:9]([O:11]CC)=[O:10])[CH:7]=1.O[CH2:16][CH:17]([CH2:19]O)O.[N+]([C:24]1[CH:29]=CC=C[CH:25]=1)([O-])=O.S(=O)(=O)(O)O.Cl>C(O)C.[OH-].[Na+]>[F:14][C:5]1[C:6]([CH2:8][C:9]([OH:11])=[O:10])=[C:7]2[C:2](=[CH:3][CH:4]=1)[N:1]=[CH:19][CH:17]=[CH:16]2.[F:14][C:5]1[CH:4]=[C:3]2[C:2](=[CH:7][C:6]=1[CH2:8][C:9]([OH:11])=[O:10])[N:1]=[CH:29][CH:24]=[CH:25]2 |f:6.7|

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
NC=1C=CC(=C(C1)CC(=O)OCC)F
Name
Quantity
6.92 g
Type
reactant
Smiles
OCC(O)CO
Name
Quantity
4.63 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Name
ferrous sulfate
Quantity
1.06 g
Type
reactant
Smiles
Step Two
Name
Quantity
4.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at RT for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooled to RT
ADDITION
Type
ADDITION
Details
was introduced
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the dark brown precipitate was washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated to dryness in vacuum
WASH
Type
WASH
Details
The resulting residue was washed adequately with methanol
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrate was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to give crude product
CUSTOM
Type
CUSTOM
Details
which was isolated by flash column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C(=C2C=CC=NC2=CC1)CC(=O)O
Name
Type
product
Smiles
FC=1C=C2C=CC=NC2=CC1CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 88.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09073891B2

Procedure details

To a mixture of ethyl 2-(5-amino-2-fluorophenyl)acetate (3.7 g, 18.8 mmol), glycerol (6.92 g, 75.2 mmol), nitrobenzene (4.63 g, 37.6 mmol) and ferrous sulfate (1.06 g, 3.76 mmol) was added conc. sulfuric acid (4.5 mL) dropwise. The reaction mixture was heated at 120° C. for 15 hr. After cooled to RT, the reaction mixture was diluted with ethanol (20 mL), and 2N aq. NaOH was introduced to adjust pH about 13. The resulting mixture was stirred at RT for 1 hr. Then the reaction was neutralized with aq. HCl and filtered, and the dark brown precipitate was washed with methanol. The combined filtrate was concentrated to dryness in vacuum. The resulting residue was washed adequately with methanol and the combined filtrate was concentrated to dryness to give crude product, which was isolated by flash column chromatography to give 2-(6-fluoroquinolin-5-yl)acetic acid and 2-(6-fluoroquinolin-7-yl)acetic acid (1.7 g, 44%). LC-MS (0.05% TFA): [M+1]+ 206.1. 1H-NMR (DMSO-d6, 400MHz): δ12.66 (brs, 1H), 8.90 (m, 1H), 8.35 (m, 1H), 8.04(m,1H), 7.76 (m, 1H), 7.56 (m, 1H), 3.88(s, 2H).
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
6.92 g
Type
reactant
Reaction Step One
Quantity
4.63 g
Type
reactant
Reaction Step One
[Compound]
Name
ferrous sulfate
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([F:14])=[C:6]([CH2:8][C:9]([O:11]CC)=[O:10])[CH:7]=1.O[CH2:16][CH:17]([CH2:19]O)O.[N+]([C:24]1[CH:29]=CC=C[CH:25]=1)([O-])=O.S(=O)(=O)(O)O.Cl>C(O)C.[OH-].[Na+]>[F:14][C:5]1[C:6]([CH2:8][C:9]([OH:11])=[O:10])=[C:7]2[C:2](=[CH:3][CH:4]=1)[N:1]=[CH:19][CH:17]=[CH:16]2.[F:14][C:5]1[CH:4]=[C:3]2[C:2](=[CH:7][C:6]=1[CH2:8][C:9]([OH:11])=[O:10])[N:1]=[CH:29][CH:24]=[CH:25]2 |f:6.7|

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
NC=1C=CC(=C(C1)CC(=O)OCC)F
Name
Quantity
6.92 g
Type
reactant
Smiles
OCC(O)CO
Name
Quantity
4.63 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Name
ferrous sulfate
Quantity
1.06 g
Type
reactant
Smiles
Step Two
Name
Quantity
4.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at RT for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooled to RT
ADDITION
Type
ADDITION
Details
was introduced
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the dark brown precipitate was washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated to dryness in vacuum
WASH
Type
WASH
Details
The resulting residue was washed adequately with methanol
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrate was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to give crude product
CUSTOM
Type
CUSTOM
Details
which was isolated by flash column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C(=C2C=CC=NC2=CC1)CC(=O)O
Name
Type
product
Smiles
FC=1C=C2C=CC=NC2=CC1CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 88.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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